molecular formula C42H52N4O12 B195479 Formoterol hemifumarate CAS No. 43229-80-7

Formoterol hemifumarate

Cat. No.: B195479
CAS No.: 43229-80-7
M. Wt: 804.9 g/mol
InChI Key: OBRNDARFFFHCGE-UHFFFAOYSA-N
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Description

YM 08316, also known as formoterol fumarate, is a potent, selective, and long-acting beta-2 adrenoceptor agonist. It is primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This compound acts on bronchial smooth muscle to dilate and relax airways, providing relief from symptoms associated with these respiratory conditions .

Scientific Research Applications

Formoterol fumarate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Related compounds such as dimethyl fumarate have been shown to interact with various targets, including the nuclear factor erythroid-derived 2-related factor (nrf2) and the fatty acid receptor gpr109a . These targets play crucial roles in anti-inflammatory immune responses and cellular metabolism .

Mode of Action

For instance, dimethyl fumarate has been shown to promote glycolysis and diminish cell respiration in endothelial cells, possibly through the down-regulation of serine and glycine synthesis via the inhibition of PHGDH activity .

Biochemical Pathways

For example, dimethyl fumarate can alter the energetic metabolism of endothelial cells, promoting glycolysis and diminishing cell respiration . This could potentially lead to downstream effects such as changes in cellular energy production and utilization.

Pharmacokinetics

It is known that the chemical structures, dosage forms, and sites and routes of administration are the principal determinants of adme profiles and consequent impacts on their efficacy and adverse drug reactions .

Result of Action

Related compounds such as dimethyl fumarate have been shown to have anti-inflammatory and antioxidant effects, which could potentially lead to changes in cellular functions and responses to stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as climate, level of pollution, and socio-economic conditions can potentially affect the bioavailability and effectiveness of a compound . .

Safety and Hazards

The safety data sheet for a similar compound, dimethyl fumarate, indicates that it is harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

Chronic obstructive pulmonary disease (COPD) represents a serious health problem affecting millions of people and it is the third causing of death in the world after ischemic heart diseases and stroke . The recommended guidelines for COPD therapy including long acting bronchodilator or muscarinic antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formoterol fumarate involves multiple steps, starting from the appropriate aromatic precursors. The key steps include the formation of the formamide group and the subsequent coupling with fumaric acid. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of formoterol fumarate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques like crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Formoterol fumarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formoterol fumarate is unique due to its rapid onset of action combined with a long duration of effect. This makes it suitable for both acute relief and long-term management of asthma and COPD, providing a significant clinical advantage over other beta-2 agonists .

Properties

IUPAC Name

but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRNDARFFFHCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43229-80-7
Record name Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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